molecular formula C9H5BrCl2N2 B566847 3-Bromo-6,7-dichloroquinolin-4-amine CAS No. 1211312-68-3

3-Bromo-6,7-dichloroquinolin-4-amine

Cat. No.: B566847
CAS No.: 1211312-68-3
M. Wt: 291.957
InChI Key: NCCFUOABBNMCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

1211312-68-3

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.957

IUPAC Name

3-bromo-6,7-dichloroquinolin-4-amine

InChI

InChI=1S/C9H5BrCl2N2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-3H,(H2,13,14)

InChI Key

NCCFUOABBNMCHQ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2N)Br

Synonyms

4-Amino-3-bromo-6,7-dichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Bromo-6,7-dichloroquinolin-4-amine
  • Synonyms: 4-Amino-3-bromo-6,7-dichloroquinoline
  • CAS Number : 1211312-68-3
  • Structure: A quinoline derivative with bromine at position 3, chlorine at positions 6 and 7, and an amine group at position 4.

Its stability under recommended storage conditions and 100% purity make it suitable for controlled experimental use.

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs in the Quinoline Family

Compound Substituents CAS Number Key Properties/Applications
3-Bromo-6,7-dichloroquinolin-4-amine Br (C3), Cl (C6, C7), NH₂ (C4) 1211312-68-3 Industrial/research use; stable under recommended storage
4-Aminoquinoline NH₂ (C4) Varies (e.g., 578-68-7 for unsubstituted) Antimalarial drug backbone (e.g., chloroquine derivatives)
3-Chloro-6-fluoroquinolin-4-amine (hypothetical) Cl (C3), F (C6), NH₂ (C4) Potential research use; fluorine may enhance metabolic stability

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and electronegativity compared to chlorine or fluorine may influence electronic properties (e.g., dipole moments) and reactivity (e.g., nucleophilic substitution) .

Functional Analogs: Chloroanilines and Boronate Esters

Evidence references chloroanilines (benzene derivatives) and a boronate ester, which differ in core structure but share halogenated amine motifs:

Compound Core Structure CAS Number Key Properties/Applications
2-Chloroaniline Benzene 95-51-2 Intermediate in dye/pesticide synthesis; known toxicity
3-Bromo-6-chloro-2-fluorophenyl boronate Phenyl boronate 1451391-12-0 R&D applications; boronate group enables Suzuki coupling reactions

Comparative Analysis :

  • Quinoline vs. Benzene: The planar, aromatic quinoline core may facilitate π-π stacking in biological systems, unlike simpler chloroanilines. This structural feature is critical in drug design (e.g., antimalarials).
  • Functional Groups: The boronate ester in serves distinct synthetic purposes (e.g., cross-coupling reactions), contrasting with the amine-directed reactivity of the quinoline compound .

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